molecular formula C18H19NO4 B1356280 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid CAS No. 252919-08-7

3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid

Cat. No.: B1356280
CAS No.: 252919-08-7
M. Wt: 313.3 g/mol
InChI Key: RGNBASLLMGVXSF-UHFFFAOYSA-N
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Description

3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid is a synthetic amino acid derivative featuring a propanoic acid backbone with dual protective groups: a benzyl (Bn) group and a benzyloxycarbonyl (Cbz) moiety attached to the nitrogen atom. This compound is primarily used in peptide synthesis as a protected intermediate, where the Cbz group acts as an amine-protecting agent during solid-phase or solution-phase synthesis . Its structure balances hydrophobicity (via benzyl groups) and reactivity, enabling selective deprotection under hydrogenolysis or acidic conditions.

Properties

IUPAC Name

3-[benzyl(phenylmethoxycarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c20-17(21)11-12-19(13-15-7-3-1-4-8-15)18(22)23-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNBASLLMGVXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCC(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573962
Record name N-Benzyl-N-[(benzyloxy)carbonyl]-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252919-08-7
Record name N-Benzyl-N-[(benzyloxy)carbonyl]-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

It’s known that the compound is used in organic synthesis, suggesting it may interact with other molecules to form more complex structures.

Biochemical Pathways

As a compound used in organic synthesis, it’s likely involved in the formation of other complex organic compounds.

Result of Action

As a compound used in organic synthesis, its primary function may be to serve as a building block in the formation of other complex organic compounds.

Biochemical Analysis

Biochemical Properties

3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins. The benzyloxycarbonyl group in the compound acts as a protective group, preventing unwanted reactions during biochemical processes. This interaction is crucial for the synthesis of peptides and proteins, as it allows for selective reactions to occur.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways, leading to changes in gene expression. This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit proteases by binding to their active sites, preventing them from breaking down proteins. Additionally, it can influence gene expression by interacting with transcription factors, thereby regulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, the compound can be metabolized by liver enzymes, leading to the production of metabolites that can further participate in biochemical reactions. These metabolic pathways are essential for understanding the compound’s overall impact on cellular and organismal physiology.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein synthesis or energy metabolism. Understanding the subcellular localization of the compound is crucial for elucidating its precise mechanism of action.

Biological Activity

3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid, also known as Cbz-β-alanine benzyl ester, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H19NO4C_{18}H_{19}NO_{4} and features a benzyl group and a benzyloxycarbonyl (Cbz) protecting group on the amino acid backbone. Its structure is crucial for its interaction with biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling processes.

1. Antidiabetic Effects

Recent studies have highlighted the hypoglycemic properties of related compounds. For instance, structural analogs have been shown to activate FFAR1 (free fatty acid receptor 1), leading to increased glucose uptake in HepG2 cells without cytotoxic effects. In vivo studies demonstrated that these compounds could lower blood glucose levels in diabetic mice models .

2. Cytotoxicity Studies

In vitro assessments have indicated that the compound exhibits low cytotoxicity across various cell lines. For example, when tested at concentrations ranging from 2.5 to 25 μM, it did not significantly affect cell viability, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

StudyFindings
Study on FFAR1 Activation Compounds structurally related to this compound showed activation of FFAR1 at concentrations of 10 μM, demonstrating potential as antidiabetic agents .
Cytotoxicity Assessment Evaluated across multiple concentrations (2.5 - 25 μM), the compound exhibited no significant cytotoxic effects on HepG2 cells .
Comparative Analysis Similar compounds were assessed for their binding affinities and pharmacokinetic properties, indicating that structural modifications could enhance their therapeutic efficacy .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The trifluoromethyl group in introduces electron-withdrawing properties, enhancing acidity (pKa ~4.15) and stability against hydrolysis.
  • Chiral Centers : Compounds like leverage stereochemistry (S-configuration) for selective interactions in drug design.

Physicochemical and Spectroscopic Properties

  • NMR Signatures : 13C NMR data for related compounds (e.g., ) show carbonyl resonances at δ ~172 ppm (carboxylic acid) and δ ~150–155 ppm (Cbz carbamate).
  • Solubility: Benzyl/Cbz groups confer moderate solubility in polar aprotic solvents (e.g., DCM, THF) but poor aqueous solubility, necessitating methanol or DMSO for biological assays .
  • Stability: The Cbz group is stable under basic conditions but cleavable via hydrogenolysis (H2/Pd-C) or strong acids (e.g., HBr in acetic acid) .

Preparation Methods

Protection of Amino Group with Benzyloxycarbonyl (Cbz)

  • The amino acid or amino ester precursor is reacted with benzyl chloroformate (BCF) under basic aqueous conditions (e.g., 50% aqueous sodium hydroxide) to introduce the benzyloxycarbonyl protecting group on the amine nitrogen.
  • The reaction pH is carefully controlled, typically lowered to about 1.5–1.7 using hydrochloric acid to precipitate the protected amino acid.
  • The precipitate is extracted with ethyl acetate, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the Cbz-protected intermediate.

Benzylation of the Nitrogen Atom

  • The Cbz-protected amino acid or ester is subjected to benzylation using benzyl bromide or benzyl chloride in the presence of a strong base such as sodium hydride.
  • This step is carried out in organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or alcohols (C1-C4 alcohols).
  • Temperature control is critical, with reactions typically performed between 0°C and 35°C to ensure selectivity and yield.

Formation of Ester Intermediates

  • The amino acid is converted to its alkyl ester (commonly ethyl ester) via reaction with alcohol in the presence of acid catalysts such as sulfuric acid.
  • For example, (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid hydrochloride is esterified in absolute ethanol with sulfuric acid at 45-55°C for 7-8 hours.
  • The ester intermediate is purified by monitoring residual starting material via HPLC to ensure conversion >99.5%.

Hydrolysis / De-esterification to Yield the Free Acid

  • The benzylated ester is hydrolyzed to the free acid using aqueous bases such as LiOH, NaOH, KOH, sodium carbonate, or potassium carbonate.
  • The hydrolysis is performed in mixed solvent systems, often involving alcohols (C1-C4) or ketones (C3-C8), at room temperature or slightly elevated temperatures (0-35°C).
  • After completion, the reaction mixture is acidified to precipitate the free acid, which is then extracted and purified.

Purification and Isolation

  • The crude product solution is concentrated to remove solvents.
  • Solvent extraction with non-polar solvents (e.g., hexane, heptane) is employed to remove impurities.
  • Drying agents such as anhydrous sodium sulfate are used to remove residual water.
  • Anti-solvents (hydrocarbon solvents C6-C8) are added to induce crystallization.
  • Filtration and drying yield the purified 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Notes
Amino protection (Cbz) Benzyl chloroformate, 50% NaOH, pH adjusted with HCl 5–10 ~20 min acid addition Precipitation at pH ~4.0; extraction with ethyl acetate
Benzylation Benzyl bromide, NaH, THF/DMF/alcohol solvent 0–35 Several hours Selective N-benzylation
Esterification Absolute ethanol, H2SO4 45–55 7–8 hours Conversion monitored by HPLC
Hydrolysis (de-esterification) NaOH/LiOH/KOH, alcohol or ketone solvent 0–35 Several hours Room temp preferred; acidification post-reaction
Purification Solvent extraction, drying, anti-solvent crystallization Ambient Variable Use of C6-C8 hydrocarbons for crystallization

Additional Notes and Research Findings

  • The benzyloxycarbonyl (Cbz) protecting group is stable under basic conditions but can be removed by catalytic hydrogenation if needed.
  • The pH control during precipitation is critical to avoid formation of viscous slurries that hinder stirring.
  • Use of sodium hydride in benzylation ensures selective alkylation of the nitrogen atom without affecting the carboxylic acid group.
  • The process is scalable and designed to use inexpensive, non-hazardous reagents with environmentally friendly solvents.
  • Alternative oxidation methods for related intermediates involve sodium hypochlorite and TEMPO oxidation systems, providing high yields and ease of purification.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid, and what key reaction conditions influence yield?

  • Answer : The compound is typically synthesized via benzyloxycarbonyl (Cbz) protection of an amino group using reagents like benzyl chloroformate. A representative method involves reacting a precursor amino acid derivative (e.g., (R)-benzyl 2-(((benzyloxy)carbonyl)amino)-3-((methylsulfonyl)oxy)propanoate) with nucleophiles under basic conditions (e.g., K₂CO₃ in methanol). Key factors include solvent polarity, reaction temperature (often room temperature), and stoichiometric ratios to minimize side reactions. Purification is achieved via column chromatography or recrystallization, with yields influenced by the efficiency of protecting group introduction .

Q. How is the purity and structural integrity of this compound verified in research settings?

  • Answer : Analytical techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and stereochemistry (e.g., distinguishing (R)- and (S)-configurations).
  • LC-MS for molecular weight validation and purity assessment.
  • Elemental analysis to verify stoichiometry.
    For chiral purity, HPLC with chiral stationary phases or polarimetry may be employed. highlights NMR and LC-MS as critical tools for structural confirmation .

Q. What are the primary research applications of this compound in medicinal chemistry or materials science?

  • Answer : The compound serves as a protected amino acid intermediate in:

  • Peptide synthesis : The Cbz group is a temporary protecting group removable via hydrogenolysis or acidic conditions (e.g., HBr/AcOH) .
  • MRI contrast agents : Derivatives like cyclen-based Gd-complexes utilize its backbone for chelating metal ions, as seen in ’s synthesis of tetraazacyclododecane derivatives .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

  • Answer : Racemization is minimized by:

  • Low-temperature reactions (e.g., 0–5°C) to reduce kinetic energy and epimerization.
  • Non-basic conditions : Avoiding strong bases that deprotonate the α-carbon.
  • Chiral auxiliaries : Using enantiopure starting materials, as demonstrated in ’s synthesis of (R)-configured intermediates.
  • Protecting group selection : The Cbz group’s stability under mild conditions reduces side reactions .

Q. How do researchers resolve contradictory data regarding the compound’s stability under different storage conditions?

  • Answer : Stability studies employ:

  • Accelerated degradation tests (e.g., 40°C/75% relative humidity) to simulate long-term storage.
  • HPLC monitoring of degradation products (e.g., hydrolysis of the Cbz group).
  • Moisture control : specifies storage at 20°C in airtight containers to prevent hydrolysis. Contradictions in literature may arise from impurities or varying humidity levels during experiments .

Q. What computational or analytical approaches are used to predict the reactivity of this compound in novel reaction environments?

  • Answer : Advanced methods include:

  • Density Functional Theory (DFT) : To model transition states for reactions like hydrogenolysis or esterification.
  • Retrosynthetic AI tools : references AI models (e.g., Template_relevance) trained on databases like Reaxys to propose synthetic routes.
  • Spectroscopic simulations : Software like ACD/Labs or MestReNova predicts NMR shifts for structural validation .

Methodological Notes

  • Safety : Refer to SDS guidelines (e.g., ) for handling, including PPE requirements and waste disposal protocols.
  • Stereochemical Control : Use chiral chromatography () or enzymatic resolution for enantiopure products.
  • Data Interpretation : Cross-reference NMR/LC-MS data with PubChem or Reaxys entries to resolve structural ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid
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3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid

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